molecular formula C10H7BrN2O B1268496 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 294877-41-1

1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1268496
CAS No.: 294877-41-1
M. Wt: 251.08 g/mol
InChI Key: CSVXEJDVTQWKNV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (1-BPPC) is an organic compound that has been studied for its potential applications in various scientific research fields. 1-BPPC is a derivative of pyrazole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl ring attached to a pyrazole ring at the 4-position. It is an important intermediate in organic synthesis and has been used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Photophysical Studies

  • Solvatochromic and Single Crystal Studies : The compound has been studied for its structural properties using X-ray diffraction analysis. Its photophysical behavior, including emission spectrum and quantum yield, varies significantly in different solvents, which suggests its potential use in optical materials and photophysical research (Singh et al., 2013).

Antimicrobial Applications

  • Synthesis with Chitosan for Antimicrobial Activity : Derivatives of the compound, when synthesized with chitosan, exhibit notable antimicrobial activity against a range of bacteria and fungi. These derivatives hold potential in the development of new antimicrobial agents (Hamed et al., 2020).

Crystal Structure Analysis

  • Synthesis and Crystal Structures of Derivatives : Various derivatives of the compound have been synthesized and characterized. The study of their crystal structures provides valuable insights into molecular design and the development of materials with specific properties (Loh et al., 2013).

Anti-Cancer Research

  • Cytotoxic Activity Against Cancer Cell Lines : Some derivatives of the compound exhibit significant cytotoxic activity against various human cancer cell lines. This highlights its potential as a precursor for the development of new anti-cancer agents (Srour et al., 2018).

Synthesis of Novel Compounds

  • Synthesis of Reduced Bipyrazoles : The compound has been used as a precursor in the synthesis of reduced bipyrazoles, contributing to the field of organic synthesis and material science (Cuartas et al., 2017).

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study of a related compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . These effects could potentially lead to downstream effects such as oxidative stress and impaired nerve pulse transmission .

Pharmacokinetics

A related compound has been described as having high gastrointestinal absorption and being blood-brain barrier permeant . These properties could potentially influence the bioavailability of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.

Result of Action

Related compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei . Additionally, they have been associated with reduced AchE activity and no effect on malondialdehyde (MDA) concentrations .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could be stable under a variety of environmental conditions .

Properties

IUPAC Name

1-(4-bromophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVXEJDVTQWKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356164
Record name 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294877-41-1
Record name 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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